molecular formula C10H10BrFO2 B15380713 2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane

2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane

Cat. No.: B15380713
M. Wt: 261.09 g/mol
InChI Key: ADOXGTYRTWAOKX-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C10H10BrFO2 and its molecular weight is 261.09 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant studies that highlight its pharmacological significance.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of 2-bromobenzaldehyde as a starting material, which undergoes various transformations to yield the desired dioxolane structure. The synthetic pathway may involve the protection of functional groups and subsequent cyclization reactions to form the dioxolane ring.

Key Synthetic Steps

  • Protection of the Carbonyl Group : The carbonyl group of 2-bromobenzaldehyde is protected as a cyclic acetal.
  • Formation of Dioxolane : A coupling reaction is performed with substituted propargyl bromides under optimized conditions, leading to the formation of the dioxolane structure.

The biological activity of this compound can be attributed to its structural features that allow for interactions with various biological targets. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and can influence its binding affinity to proteins and enzymes.

Pharmacological Properties

Research indicates that compounds with dioxolane structures exhibit a range of pharmacological properties, including:

  • Antimicrobial Activity : Several studies have reported that dioxolanes possess significant antimicrobial effects against various pathogens.
  • Anticancer Potential : Dioxolanes have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Enzyme Inhibition : Studies suggest that these compounds can act as inhibitors for specific enzymes, such as acetyl-CoA carboxylase (ACC), which is relevant in metabolic disorders.

Case Studies

  • Antimicrobial Activity : A study demonstrated that a series of dioxolanes showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli10 µg/mL
AntimicrobialS. aureus15 µg/mL
CytotoxicHeLa Cells25 µM
CytotoxicMCF-7 Cells30 µM

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-(3-bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO2/c1-6-2-3-7(11)9(12)8(6)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3

InChI Key

ADOXGTYRTWAOKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)C2OCCO2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.